(-)-Terbuclomine
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Overview
Description
(-)-Terbuclomine is a chiral compound known for its pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (-)-Terbuclomine typically involves several steps, starting from readily available precursors. One common synthetic route includes the alkylation of a substituted benzene ring followed by cyclization and resolution of the racemic mixture to obtain the desired enantiomer. The reaction conditions often involve the use of strong bases and organic solvents under controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
(-)-Terbuclomine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve catalysts and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
(-)-Terbuclomine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a tool to study the role of acetylcholine in biological systems.
Medicine: It is investigated for its potential therapeutic effects in treating conditions like irritable bowel syndrome and other gastrointestinal disorders.
Industry: It is used in the development of new pharmaceuticals and as a standard in analytical chemistry.
Mechanism of Action
(-)-Terbuclomine exerts its effects by binding to muscarinic acetylcholine receptors, thereby inhibiting the action of acetylcholine. This leads to a decrease in smooth muscle contractions and secretions in the gastrointestinal tract. The molecular targets include the M1 and M3 subtypes of muscarinic receptors, and the pathways involved are primarily related to the inhibition of the parasympathetic nervous system.
Comparison with Similar Compounds
Similar Compounds
- Atropine
- Scopolamine
- Hyoscyamine
Comparison
(-)-Terbuclomine is unique in its specific binding affinity and selectivity for certain muscarinic receptor subtypes, which can result in fewer side effects compared to other anticholinergics. Its chiral nature also allows for more targeted therapeutic applications, making it a valuable compound in both research and clinical settings.
Properties
Molecular Formula |
C19H33NO2 |
---|---|
Molecular Weight |
307.5 g/mol |
IUPAC Name |
(2S)-1-(tert-butylamino)-3-(2-cyclopentylphenoxy)propan-2-ol;methane |
InChI |
InChI=1S/C18H29NO2.CH4/c1-18(2,3)19-12-15(20)13-21-17-11-7-6-10-16(17)14-8-4-5-9-14;/h6-7,10-11,14-15,19-20H,4-5,8-9,12-13H2,1-3H3;1H4/t15-;/m0./s1 |
InChI Key |
JOCVQXYZUWCMQR-RSAXXLAASA-N |
Isomeric SMILES |
C.CC(C)(C)NC[C@@H](COC1=CC=CC=C1C2CCCC2)O |
Canonical SMILES |
C.CC(C)(C)NCC(COC1=CC=CC=C1C2CCCC2)O |
Origin of Product |
United States |
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